Product packaging for 4-Chloro-4'-fluorobutyrophenone(Cat. No.:CAS No. 3874-54-2)

4-Chloro-4'-fluorobutyrophenone

Cat. No.: B134399
CAS No.: 3874-54-2
M. Wt: 200.64 g/mol
InChI Key: HXAOUYGZEOZTJO-UHFFFAOYSA-N
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Description

Significance of 4-Chloro-4'-fluorobutyrophenone in Chemical Research

The primary significance of this compound in chemical research lies in its role as a key building block for the synthesis of a wide range of pharmaceutical compounds. chemimpex.comnordmann.global It is particularly crucial in the development of antipsychotic medications. chemimpex.comganeshremedies.com The presence of the halogen atoms (chlorine and fluorine) enhances its reactivity and selectivity, allowing for precise modifications to its structure. chemimpex.com This adaptability is highly valued by researchers in the creation of novel therapeutic agents. chemimpex.com

One of the most notable applications of this compound is as a precursor in the synthesis of haloperidol (B65202), a widely used antipsychotic drug. ganeshremedies.comgoogle.com It is also a key intermediate in the production of other butyrophenone (B1668137) antipsychotics such as benperidol, bromperidol, droperidol, and melperone. ganeshremedies.comchemicalbook.com Beyond antipsychotics, this compound serves as an intermediate in the synthesis of drugs for treating depression. ganeshremedies.comchemicalbook.com Its utility extends to the development of anti-inflammatory and analgesic drugs as well. chemimpex.com

The compound's stability and compatibility with various reaction conditions also make it a valuable component in the manufacturing of specialty chemicals and advanced materials. chemimpex.com Furthermore, it has found applications in the formulation of agrochemicals. chemimpex.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 3874-54-2
Molecular Formula C10H10ClFO
Molecular Weight 200.64 g/mol
Appearance White to amber to dark green clear liquid
Melting Point 5 - 6 °C
Boiling Point 122 °C at 0.7 mmHg
Density 1.23 g/mL at 25 °C
Refractive Index n20/D 1.53

Data sourced from multiple chemical suppliers and databases. chemimpex.comchemicalbook.com

Historical Context of Butyrophenone Derivatives in Scientific Discovery

The story of this compound is intrinsically linked to the broader history of butyrophenone derivatives in medicinal chemistry. The parent compound, butyrophenone, is an organic compound with a phenyl ring and a butyl chain attached to a ketone group. wikipedia.org While butyrophenone itself has limited direct applications, its derivatives have had a profound impact on the treatment of psychiatric disorders. wikipedia.org

The development of butyrophenone antipsychotics began in the late 1950s at the Janssen Pharmaceutica laboratories in Belgium. nih.gov Following the serendipitous discovery of the antipsychotic properties of chlorpromazine, a phenothiazine, researchers were actively seeking new classes of compounds with similar therapeutic effects. nih.gov This search led to the synthesis of haloperidol in 1958, a butyrophenone derivative that proved to be a potent antipsychotic. nih.gov The synthesis of haloperidol and other similar compounds heavily relied on intermediates like this compound. google.com

The introduction of haloperidol marked a significant milestone in psychopharmacology, offering an alternative to phenothiazines and expanding the arsenal (B13267) of treatments for schizophrenia and other psychotic disorders. nih.gov Over the years, numerous other butyrophenone derivatives have been synthesized and studied, each with its own unique profile. wikipedia.orgdrugbank.com This continuous exploration has solidified the importance of the butyrophenone scaffold in medicinal chemistry.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, spanning several key areas of scientific research:

Pharmaceutical Development: A vast body of research focuses on the use of this compound as a starting material or intermediate in the synthesis of new and existing pharmaceutical drugs. chemimpex.comnordmann.global This includes the development of novel antipsychotics, antidepressants, and other therapeutic agents. ganeshremedies.comchemicalbook.com Researchers continuously explore new synthetic routes and modifications to improve the efficacy and properties of the final drug products. nih.gov

Organic Synthesis: In the realm of organic synthesis, this compound is utilized as a versatile building block for constructing more complex organic molecules. chemimpex.comchemicalbull.com Its reactivity and specific functional groups allow for its participation in a variety of chemical reactions, making it a valuable tool for synthetic chemists. chemimpex.com

Medicinal Chemistry: Medicinal chemists study the structure-activity relationships of compounds derived from this compound. acs.org By systematically altering the molecular structure, researchers aim to understand how these changes affect the biological activity of the resulting compounds. This knowledge is crucial for the rational design of more effective drugs.

Materials Science: Research also extends into the field of materials science, where this compound is used in the development of specialty polymers and other advanced materials. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClFO B134399 4-Chloro-4'-fluorobutyrophenone CAS No. 3874-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)butan-1-one
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InChI

InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
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InChI Key

HXAOUYGZEOZTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
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DSSTOX Substance ID

DTXSID3057729
Record name 4-Chloro-4'-fluorobutyrophenone
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Molecular Weight

200.64 g/mol
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Physical Description

Yellow liquid; mp = 5-6 deg C; [Alfa Aesar MSDS]
Record name 4-Chloro-4'-fluorobutyrophenone
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CAS No.

3874-54-2
Record name 4-Chloro-1-(4-fluorophenyl)-1-butanone
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Record name 3-(4-Fluorobenzoyl)propyl chloride
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Record name 4-Chloro-4'-fluorobutyrophenone
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Record name 1-Butanone, 4-chloro-1-(4-fluorophenyl)-
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Record name 4-Chloro-4'-fluorobutyrophenone
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Record name 4-chloro-4'-fluorobutyrophenone
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Record name 3-(4-FLUOROBENZOYL)PROPYL CHLORIDE
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Synthetic Methodologies for 4 Chloro 4 Fluorobutyrophenone and Its Analogs

Established Synthetic Pathways for 4-Chloro-4'-fluorobutyrophenone

The conventional synthesis of this compound is dominated by a few reliable and scalable methods. These pathways are characterized by their high yields and are widely implemented in industrial production.

Synthesis of the Precursor 4-Chlorobutyryl Chloride

A critical precursor for the main synthesis of this compound is 4-chlorobutyryl chloride. The industrial preparation of this acyl chloride is typically achieved through the reaction of γ-butyrolactone with thionyl chloride. google.comguidechem.com This process often employs a catalyst, such as zinc chloride (ZnCl₂), to facilitate the ring-opening and subsequent chlorination of the lactone. guidechem.com The reaction involves heating γ-butyrolactone with thionyl chloride, often in the presence of the catalyst, to produce 4-chlorobutyryl chloride with yields reported to be around 82-90%. google.compatsnap.compatsnap.com Innovations in this process include the use of mixed catalyst systems to improve purity and yield. google.comganeshremedies.com

Synthesis from Fluorobenzene (B45895) and 4-Chlorobutyryl Chloride

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride. guidechem.comchemicalbook.comchemicalbook.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). guidechem.comchemicalbook.com The reaction is usually carried out in a suitable inert solvent, such as dichloromethane, at controlled temperatures to afford the desired product with high yield. chemicalbook.com The process involves the formation of an acylium ion intermediate, which then attacks the electron-rich fluorobenzene ring.

Alkylation Reactions in the Synthesis of Butyrophenone (B1668137) Derivatives

This compound itself serves as a crucial alkylating agent in the synthesis of more complex butyrophenone derivatives, which are often the final active pharmaceutical ingredients (APIs). chemicalbook.comlookchem.com The terminal chlorine atom on the butyryl chain is susceptible to nucleophilic substitution. bloomtechz.com This reactivity allows for the introduction of various amine-containing moieties, such as piperidine (B6355638) rings, which are characteristic features of many antipsychotic drugs like Haloperidol (B65202). chemicalbook.combloomtechz.com These alkylation reactions are fundamental to the synthesis of a wide array of butyrophenone-based pharmaceuticals. bloomtechz.com For instance, the chlorine atom can be displaced by nucleophiles like amines or sodium alcoholates to generate amine or ether derivatives, respectively. bloomtechz.com

Novel Synthetic Approaches and Innovations

Research into the synthesis of this compound is increasingly focused on improving efficiency, selectivity, and sustainability. These novel approaches aim to overcome the limitations of traditional methods.

Chemo- and Regioselective Synthesis Techniques

The synthesis of this compound inherently involves principles of regioselectivity and chemoselectivity.

Regioselectivity: The Friedel-Crafts acylation of fluorobenzene is a classic example of a regioselective reaction. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. Due to the steric hindrance at the ortho positions, the acylation predominantly occurs at the para-position, leading to the desired 4'-fluoro isomer with high selectivity. researchgate.net Controlling reaction conditions, such as temperature and solvent, can further enhance this regioselectivity. numberanalytics.com

Chemoselectivity: This principle is crucial when modifying the this compound molecule. For example, it is possible to selectively reduce the carbonyl group to a secondary alcohol using reducing agents like sodium borohydride (B1222165), without affecting the chloro or fluoro groups. bloomtechz.com Conversely, nucleophilic substitution at the chlorine atom can be achieved without altering the ketone functionality. bloomtechz.comlookchem.com This selective reactivity is essential for building complex molecules from this intermediate. bloomtechz.com

Green Chemistry Principles in this compound Synthesis

The traditional Friedel-Crafts acylation, while effective, presents environmental challenges due to the use of stoichiometric amounts of corrosive and hazardous Lewis acids like AlCl₃, which generate significant waste. researchgate.net Green chemistry seeks to address these issues by developing more environmentally benign alternatives.

Key areas of innovation include:

Use of Solid Acid Catalysts: Replacing homogeneous Lewis acids with heterogeneous solid catalysts is a major focus. acs.orgnih.gov Materials like zeolites, acid-treated clays, metal oxides (e.g., ZnO), and heteropolyacids are being explored. researchgate.netacs.orgresearchgate.net These catalysts are often non-corrosive, can be easily separated from the reaction mixture, and are potentially reusable, which simplifies product purification and reduces waste.

Solvent-Free Conditions: Performing reactions without a solvent or in greener solvents like ionic liquids minimizes the use of volatile and often toxic organic solvents. nih.govrsc.org Some studies have shown successful Friedel-Crafts acylations at room temperature under solvent-free conditions using catalysts like zinc oxide. researchgate.net

Alternative Acylating Agents and Promoters: Research into using carboxylic acids directly as acylating agents, promoted by reagents like methanesulfonic anhydride (B1165640), offers a metal- and halogen-free methodology, reducing metallic and halogenated waste streams. acs.org

Photochemical Methods: As a more novel approach, photochemical reactions have been proposed as an alternative to the Friedel-Crafts reaction, using visible light to mediate the reaction, thereby avoiding harsh reagents and byproducts. iastate.edu

These innovative approaches aim to make the synthesis of this compound and its derivatives more sustainable and economically viable. rsc.org

Catalytic Methods in Butyrophenone Formation

The formation of the butyrophenone structure is achieved through the acylation of fluorobenzene with 4-chlorobutyryl chloride or its corresponding anhydride, facilitated by a catalyst. A variety of catalysts have been employed for this transformation, each with its own set of reaction conditions and efficiencies. The choice of catalyst is critical and can significantly influence the reaction's outcome. numberanalytics.com

Commonly, a stoichiometric amount of a Lewis acid catalyst is required because both the reactant and the product form complexes with it. organic-chemistry.org However, research has also focused on developing more efficient, "greener" catalytic systems.

Key Catalytic Systems:

Anhydrous Aluminum Chloride (AlCl₃): This traditional and widely used Lewis acid catalyst effectively promotes the Friedel-Crafts acylation of fluorobenzene. numberanalytics.commasterorganicchemistry.com The reaction is typically carried out in a suitable solvent such as dichloromethane.

Triflimide (HNTf₂): In a documented synthesis, treating a purified alkyne with a solution of HNTf₂ in 1,4-dioxane (B91453) at 100°C resulted in the formation of the corresponding ketone, which was then purified.

Zinc Oxide (ZnO): Zinc oxide has been reported as a catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org

Erbium Trifluoromethanesulfonate (B1224126) (Er(OTf)₃): This catalyst has been noted for its use in microwave-assisted Friedel-Crafts acylation of arenes that contain electron-donating substituents. sigmaaldrich.com

Dendrimer Scandium Trifluoromethanesulfonate Resin: A novel approach involves the use of a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate resin as a catalyst. google.com This method, conducted under microwave irradiation, offers the advantage of catalyst recyclability, presenting a more environmentally friendly option. google.com

The table below summarizes various catalytic methods employed in the synthesis of butyrophenones.

Catalytic Methods for Butyrophenone Formation

CatalystAcylating AgentSubstrateSolventReaction ConditionsReference
Anhydrous Aluminum Chloride (AlCl₃)4-chlorobutyryl chlorideFluorobenzeneDichloromethaneNot specified masterorganicchemistry.com
Triflimide (HNTf₂)AlkyneNot specified1,4-Dioxane100°C
Zinc Oxide (ZnO)Not specifiedNot specifiedNot specifiedNot specified organic-chemistry.org
Erbium Trifluoromethanesulfonate (Er(OTf)₃)Not specifiedArenes with electron-donating groupsNot specifiedMicrowave-assisted sigmaaldrich.com
Dendrimer Scandium Trifluoromethanesulfonate ResinAcid anhydride or acyl halideFluorobenzeneNone (neat)Microwave irradiation, 40-60°C google.com

Purification and Isolation Techniques in Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the catalyst. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography Applications

Column chromatography is a widely used technique for the purification of organic compounds. chemistryviews.org The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). chromtech.com

In a reported purification of this compound, the crude product was purified by column chromatography using a mixture of 20% ethyl acetate (B1210297) in n-hexane as the eluent.

The selection of an appropriate solvent system is crucial for achieving good separation. orgchemboulder.com Thin-layer chromatography (TLC) is often used as a preliminary technique to identify a suitable solvent system. chemistryviews.orgjove.com An optimal solvent system for column chromatography will typically result in a retardation factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate. jove.com The polarity of the solvent mixture is adjusted to achieve this Rf value; a less polar solvent like hexane (B92381) is used to decrease the Rf, while a more polar solvent like ethyl acetate is added to increase it. jove.com

Recrystallization Methods

Recrystallization is a technique used to purify solid compounds. The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. pbworks.com

For butyrophenone derivatives, various solvents have been utilized for recrystallization. For instance, related compounds have been recrystallized from acetone (B3395972) and isopropanol. The choice of solvent is critical and often follows the "like dissolves like" principle, where a solvent with a similar functional group to the compound may be a good choice. rochester.edu For ketones, solvents like acetone may be suitable. rochester.edu

Solvent Selection for Purification

The selection of a solvent for purification, whether for column chromatography or recrystallization, is a critical step that dictates the success of the purification process.

For Column Chromatography: The choice of the mobile phase is determined by the polarity of the compounds to be separated and the nature of the stationary phase. chromtech.com A systematic approach often involves:

Starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

Using TLC to guide the selection of the solvent system to achieve the desired Rf value for the target compound. chemistryviews.org

Considering the boiling point of the solvents, with lower boiling point solvents being preferable for easier removal from the purified compound. chemistryviews.org

For Recrystallization: The ideal solvent should exhibit the following characteristics:

High solubility for the target compound at elevated temperatures and low solubility at room temperature. mt.compbworks.com

High solubility for impurities at all temperatures or very low solubility at all temperatures. pbworks.com

Chemical inertness towards the compound being purified. mt.compbworks.com

Volatility for easy removal from the purified crystals. mt.com

A boiling point lower than the melting point of the solid being purified.

A common practice is to test the solubility of the crude product in a range of solvents of varying polarities to identify the most suitable one for recrystallization. Solvent pairs, such as diethyl ether-methanol or diethyl ether-petroleum ether, can also be employed to achieve the desired solubility characteristics. pitt.edu

Solvent Properties for Purification

Purification TechniqueKey Solvent CharacteristicsExample Solvents/Systems
Column ChromatographyAdjustable polarity to achieve optimal Rf, low boiling pointHexane/Ethyl Acetate, Dichloromethane
RecrystallizationHigh solubility at high temperature, low solubility at low temperature, inertness, volatilityAcetone, Isopropanol, Ethanol, Water, Toluene

Reaction Mechanism Studies of this compound Synthesis

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. masterorganicchemistry.com The key steps are as follows:

Formation of the Electrophile: The reaction is initiated by the interaction of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), with the acylating agent, 4-chlorobutyryl chloride. The Lewis acid coordinates to the chlorine atom of the acid chloride, making it a better leaving group. masterorganicchemistry.com This leads to the formation of a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com The positive charge on the acylium ion is delocalized between the carbonyl carbon and the oxygen atom, which contributes to its stability. youtube.com

Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. masterorganicchemistry.com This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. jove.com The aromaticity of the benzene (B151609) ring is temporarily lost in this step.

Deprotonation and Regeneration of the Catalyst: In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. libretexts.orglibretexts.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. libretexts.orglibretexts.org

Due to the electron-withdrawing nature of the ketone group in the product, the aromatic ring is deactivated towards further electrophilic substitution. googleapis.com This prevents polyacylation, which can be a problem in Friedel-Crafts alkylation reactions. googleapis.com

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 4 Fluorobutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Chloro-4'-fluorobutyrophenone. Through the analysis of different nuclei, a detailed picture of the atomic connectivity and chemical environment within the molecule can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number and types of hydrogen atoms present in the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton.

The aromatic protons on the fluorophenyl ring appear as multiplets in the downfield region, typically between δ 7.97 and 8.03 ppm for the two protons ortho to the carbonyl group and between δ 7.09 and 7.17 ppm for the two protons meta to the carbonyl group. chemicalbook.com The methylene (B1212753) groups of the butyrophenone (B1668137) chain exhibit distinct signals. The methylene group adjacent to the chlorine atom (Cl-CH₂) resonates at approximately δ 3.68 ppm as a triplet. The methylene group adjacent to the carbonyl group (C=O-CH₂) appears as a triplet at around δ 3.15 ppm. The central methylene group (-CH₂-) is observed as a multiplet, specifically a triplet of triplets, at approximately δ 2.22 ppm due to coupling with the adjacent methylene groups. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to C=O)7.97-8.03multiplet-
Aromatic (meta to C=O)7.09-7.17multiplet-
Cl-CH₂3.68triplet6.2
C=O-CH₂3.15triplet7.0
-CH₂-2.22triplet of triplets7.0, 6.2

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 NMR (¹³C NMR) Coupling Constant Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The analysis of coupling constants, particularly the carbon-fluorine coupling constants (JC-F), is crucial for confirming the position of the fluorine atom on the aromatic ring.

The carbonyl carbon (C=O) is the most deshielded, appearing at approximately δ 197.3 ppm. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JC-F) of around 254.7 Hz, with its chemical shift at δ 166.1 ppm (as a doublet). The aromatic carbons show characteristic shifts and couplings: the two carbons ortho to the C-F bond appear as a doublet at δ 115.9 ppm with a two-bond coupling constant (²JC-F) of 22.2 Hz, while the two carbons meta to the C-F bond are observed as a doublet at δ 130.6 ppm with a three-bond coupling constant (³JC-F) of 9.3 Hz. The quaternary carbon of the aromatic ring not directly bonded to fluorine appears as a doublet at δ 133.2 ppm with a four-bond coupling constant (⁴JC-F) of 4.3 Hz. The aliphatic carbons of the butyrophenone chain are found at δ 44.6 ppm (Cl-CH₂), δ 35.2 ppm (C=O-CH₂), and δ 26.7 ppm (-CH₂-). chemicalbook.com

Table 2: ¹³C NMR Chemical Shift and Coupling Constant Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C=O197.3singlet-
C-F166.1doublet¹JC-F = 254.7
C (quaternary, aromatic)133.2doublet⁴JC-F = 4.3
CH (meta to C=O)130.6doublet³JC-F = 9.3
CH (ortho to C=O)115.9doublet²JC-F = 22.2
Cl-CH₂44.6singlet-
C=O-CH₂35.2singlet-
-CH₂-26.7singlet-

Data sourced from ChemicalBook. chemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) for Halogen Characterization

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate the compound from any impurities and to analyze its mass spectrum. The gas chromatogram provides information on the purity of the sample, with a purity of >97.0% (GC) being reported. tcichemicals.com The mass spectrum reveals the molecular ion peak (M⁺) and characteristic fragmentation patterns. For this compound, the molecular ion peak is observed at m/z 200. chemicalbook.comchemicalbook.com Key fragments include ions at m/z 164, 138, 123 (the base peak, corresponding to the fluorobenzoyl cation), and 107. chemicalbook.comchemicalbook.com

Table 3: GC-MS Fragmentation Data for this compound

m/z Relative Intensity (%) Proposed Fragment
2001[M]⁺
1641[M-HCl]⁺
13843[FC₆H₄CO(CH₂)₂]⁺
123100[FC₆H₄CO]⁺
10710[FC₆H₄]⁺

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition. The exact mass of this compound (C₁₀H₁₀ClFO) is calculated to be 200.0404. guidechem.com This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a detailed spectrum with peak assignments is not publicly available, the key absorptions can be predicted based on its molecular structure. A specification sheet for a commercial sample of this compound confirms that its infrared spectrum conforms to the expected structure. thermofisher.com

The most prominent peaks would include:

C=O (Carbonyl) Stretch: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone.

C-F (Carbon-Fluorine) Stretch: A strong band is expected in the range of 1100-1250 cm⁻¹, indicating the presence of the C-F bond on the aromatic ring.

C-Cl (Carbon-Chlorine) Stretch: The C-Cl stretching vibration is generally observed in the region of 550-850 cm⁻¹. researchgate.net

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would confirm the presence of aromatic C-H bonds.

Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H bonds of the butyrophenone chain.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H> 3000Medium
Aliphatic C-H2850 - 3000Medium
C=O (Aryl Ketone)1680 - 1700Strong
C-F1100 - 1250Strong
C-Cl550 - 850Medium-Strong

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific, detailed HPLC methods for this compound are not extensively published, a general approach to method development can be outlined. A reverse-phase (RP) HPLC method would be the most common choice. sielc.com

Key considerations for HPLC method development would include:

Column: A C18 or C8 column would likely provide good retention and separation.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer would be used. The ratio would be optimized to achieve a suitable retention time and resolution.

Detector: A UV detector set at a wavelength where the analyte exhibits maximum absorbance (likely around 254 nm due to the aromatic rings) would be appropriate.

Flow Rate and Temperature: These parameters would be adjusted to optimize the separation efficiency and analysis time.

This compound also serves as a reference standard in various analytical methods, including chromatography, to ensure accurate identification and quantification. chemimpex.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

For the analysis of this compound, a UPLC method could be developed by adapting an existing HPLC method. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures. The use of UPLC would be particularly beneficial for high-throughput screening of synthesis reactions or for the analysis of trace impurities. For related compounds, it has been noted that HPLC methods can be adapted for fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a suitable technique for the purity assessment of volatile compounds like this compound. Commercial suppliers often use GC to determine the purity of this intermediate, with purities of over 97% being reported. tcichemicals.com

A GC-Mass Spectrometry (GC-MS) analysis provides both retention time data for quantification and mass spectral data for confirmation of identity. In a synthesis of this compound, GC-MS was used to analyze the crude product. chemicalbook.com The major peaks found in the mass spectrum are summarized in the table below. chemicalbook.com

Table 2: GC-MS Fragmentation Data for this compound chemicalbook.com

m/z (mass-to-charge ratio)Relative Intensity (%)Putative Fragment
2001[M]⁺ (Molecular ion)
1641[M-HCl]⁺
13843[FC₆H₄CO(CH₂)₂]⁺
123100[FC₆H₄CO]⁺
10710[C₇H₅F]⁺

The base peak at m/z 123 corresponds to the fluorobenzoyl cation, which is a characteristic fragment for this class of compounds. The molecular ion peak is observed at m/z 200, confirming the molecular weight of the compound. chemicalbook.com

X-ray Crystallography for Structural Elucidation

However, this compound exists as a liquid or a low-melting solid at room temperature, which makes single-crystal X-ray diffraction analysis challenging. chemimpex.comsigmaaldrich.com As such, there is no readily available X-ray crystallographic data for this compound in the scientific literature.

If a suitable crystalline derivative of this compound could be prepared, X-ray crystallography could provide invaluable insights into its solid-state conformation. This information could be useful for understanding intermolecular interactions and for computational modeling studies.

Reactivity and Reaction Mechanisms of 4 Chloro 4 Fluorobutyrophenone in Organic Transformations

Role as a Versatile Synthetic Intermediate

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs), especially those in the 'diol' series used as antipsychotics and antidepressants. ganeshremedies.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions. This allows for the construction of complex molecular architectures.

The compound is widely employed in the synthesis of several prominent medications. ganeshremedies.comchemicalbook.comoctanexlabs.com A primary application is in the synthesis of the antipsychotic drug haloperidol (B65202). chemicalbook.comgoogle.comnih.gov This synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound. chemicalbook.com

Table 1: Examples of APIs Synthesized from this compound

API NameTherapeutic ClassReference
HaloperidolAntipsychotic ganeshremedies.comchemicalbook.com
BenperidolAntipsychotic ganeshremedies.com
BromperidolAntipsychotic ganeshremedies.comoctanexlabs.com
DroperidolAntiemetic, Antipsychotic ganeshremedies.comchemicalbook.com
FluanisoneAntipsychotic ganeshremedies.comchemicalbook.comoctanexlabs.com
MelperoneAntipsychotic ganeshremedies.comchemicalbook.comoctanexlabs.com
MoperoneAntipsychotic ganeshremedies.comoctanexlabs.com
PipamperoneAntipsychotic ganeshremedies.comoctanexlabs.com
SpiperoneAntipsychotic ganeshremedies.comoctanexlabs.com
TimiperoneAntipsychotic ganeshremedies.comoctanexlabs.com
TrifluperidolAntipsychotic ganeshremedies.comoctanexlabs.com

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom on the butyrophenone (B1668137) backbone is susceptible to nucleophilic substitution reactions. bloomtechz.com This reactivity is a cornerstone of its use as a synthetic intermediate, particularly in the formation of carbon-nitrogen and carbon-oxygen bonds.

In the synthesis of haloperidol, the chlorine atom is displaced by the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine in an alkylation reaction. chemicalbook.com This reaction is a classic example of an SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon bearing the chlorine atom. The reaction is often facilitated by a base to deprotonate the piperidine (B6355638) nitrogen, increasing its nucleophilicity. The use of potassium iodide can also enhance the reaction rate through the in-situ formation of the more reactive iodo-intermediate via the Finkelstein reaction. chemicalbook.com

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom and the butyrophenone side chain influence the regioselectivity of these reactions. The fluorine atom is an ortho-, para-directing deactivator, while the carbonyl group is a meta-directing deactivator.

A notable example is the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds with aromatic rings. masterorganicchemistry.com In a related synthesis, fluorobenzene (B45895) reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce this compound. chemicalbook.com This reaction highlights the electrophilic substitution on the fluorobenzene ring.

While less common for further derivatization of this compound itself, understanding these principles is crucial for its synthesis. The fluorine atom directs incoming electrophiles to the ortho and para positions relative to it. However, the deactivating nature of both the fluorine and the acyl group makes further electrophilic substitution on the fluorophenyl ring of this compound challenging.

Carbonyl Group Reactivity: Ketone Transformations

The carbonyl group in this compound is a site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction: The ketone can be reduced to a secondary alcohol. For instance, using sodium borohydride (B1222165) (NaBH₄), this compound is converted to 4-chloro-1-(4-fluorophenyl)butan-1-ol (B1656246) with a high yield. bloomtechz.com This alcohol can then undergo further reactions like esterification or etherification.

Reductive Amination: The carbonyl group can be transformed into an amine through reductive amination. The Leuckart reaction or Eschweiler-Clarke methylation can be used to introduce an N-methyl group, forming N-methyl-4-chloro-4'-fluorobenzbutylamine. bloomtechz.com

Condensation Reactions: The carbonyl group can condense with primary amines to form imines. For example, reaction with n-butylamine yields N-n-butyl-4'-fluorobenzene imine, which can be subsequently reduced to the corresponding secondary amine. bloomtechz.com These amines are often precursors for antihistaminic drugs. bloomtechz.com

Table 2: Examples of Carbonyl Group Transformations of this compound

Reaction TypeReagent(s)ProductYieldReference
ReductionSodium borohydride (NaBH₄)4-chloro-1-(4-fluorophenyl)butan-1-ol88% bloomtechz.com
Reductive Amination (Leuckart/Eschweiler-Clarke)Formic acid, FormaldehydeN-methyl-4-chloro-4'-fluorobenzbutylamine65% bloomtechz.com
Imine Condensationn-butylamineN-n-butyl-4'-fluorobenzene imine90% bloomtechz.com

Stereoselectivity and Regioselectivity in Reactions with this compound

The concepts of stereoselectivity and regioselectivity are critical in understanding the reactions of this compound, particularly in the synthesis of complex molecules like haloperidol.

Regioselectivity: In the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, the acylation occurs predominantly at the para-position to the fluorine atom. chemicalbook.com This high regioselectivity is driven by the ortho-, para-directing effect of the fluorine substituent and the steric hindrance at the ortho position.

Stereoselectivity: The reduction of the carbonyl group in this compound to an alcohol creates a chiral center. Without the use of a chiral reducing agent, a racemic mixture of the two enantiomers of 4-chloro-1-(4-fluorophenyl)butan-1-ol would be formed. For the synthesis of specific stereoisomers of downstream products, a stereoselective reduction would be necessary.

In the context of haloperidol synthesis, the key reaction is the nucleophilic substitution at the chloro-substituted carbon. chemicalbook.com This reaction does not typically involve the creation of a new stereocenter at the butyrophenone chain. The stereochemistry of the final product, if any, is usually determined by the stereochemistry of the piperidine starting material.

Applications of 4 Chloro 4 Fluorobutyrophenone in Medicinal Chemistry Research

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the production of a wide array of pharmaceuticals, particularly those targeting the central nervous system. chemicalbook.comchemimpex.comganeshremedies.com Its unique molecular structure, featuring both chloro and fluoro substituents, provides a reactive and selective platform for the synthesis of complex drug molecules. chemimpex.combloomtechz.com

Synthesis of Antipsychotic Medications

The butyrophenone (B1668137) scaffold is a cornerstone in the development of many antipsychotic drugs. This compound serves as a crucial starting material for the synthesis of numerous antipsychotic APIs. chemicalbook.comchemimpex.comganeshremedies.com Through various chemical reactions, the butyrophenone core is modified to produce a range of potent medications used in the management of psychosis. bloomtechz.comnih.gov

A prominent example is the synthesis of Haloperidol (B65202) , a typical antipsychotic medication. bloomtechz.com In this process, this compound is reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine. bloomtechz.com This reaction efficiently constructs the final drug molecule, which is widely used in the treatment of schizophrenia and other psychotic disorders. bloomtechz.comguidechem.com

Other notable antipsychotics synthesized from this precursor include:

Benperidol ganeshremedies.comoctanexlabs.com

Bromperidol ganeshremedies.comoctanexlabs.com

Droperidol chemicalbook.comganeshremedies.com

Fluanisone chemicalbook.comganeshremedies.com

Melperone chemicalbook.comganeshremedies.com

Moperone ganeshremedies.comoctanexlabs.com

Pipamperone ganeshremedies.comoctanexlabs.com

Spiperone ganeshremedies.comoctanexlabs.com

Timiperone chemicalbook.comoctanexlabs.com

Trifluperidol ganeshremedies.comoctanexlabs.com

The synthesis of these compounds often involves the alkylation of a secondary amine with this compound, demonstrating the versatility of this intermediate in creating a diverse range of antipsychotic agents. nih.gov

Table 1: Antipsychotic Medications Synthesized from this compound

Antipsychotic MedicationReference(s)
Benperidol ganeshremedies.comoctanexlabs.com
Bromperidol ganeshremedies.comoctanexlabs.com
Droperidol chemicalbook.comganeshremedies.com
Fluanisone chemicalbook.comganeshremedies.com
Haloperidol ganeshremedies.combloomtechz.com
Melperone chemicalbook.comganeshremedies.com
Moperone ganeshremedies.comoctanexlabs.com
Pipamperone ganeshremedies.comoctanexlabs.com
Spiperone ganeshremedies.comoctanexlabs.com
Timiperone chemicalbook.comoctanexlabs.com
Trifluperidol ganeshremedies.comoctanexlabs.com

Development of Antidepressant Compounds

Beyond its role in antipsychotics, this compound is also a valuable intermediate in the synthesis of compounds with potential antidepressant activity. chemicalbook.comganeshremedies.com The development of novel antidepressant drugs often involves the exploration of new chemical scaffolds, and the butyrophenone structure provides a useful starting point for creating molecules that can modulate neurotransmitter systems implicated in depression. nih.govnih.gov For instance, it is a precursor in the synthesis of certain fluorophenylbutyric acid derivatives that are investigated for their antidepressant properties. bloomtechz.com

Intermediate for Anti-inflammatory and Analgesic Drugs

The applications of this compound extend to the development of anti-inflammatory and analgesic drugs. chemimpex.com Its reactive nature allows for its incorporation into a variety of molecular frameworks, leading to the creation of novel compounds with potential therapeutic effects in pain and inflammation management. chemimpex.com Researchers leverage its structure to synthesize new chemical entities that can be screened for their efficacy as anti-inflammatory and analgesic agents. chemimpex.com

Role in Neurochemistry Research

The utility of this compound is not limited to drug synthesis; it also plays a significant role in fundamental neurochemistry research. chemicalbook.com

Investigation of Effects on Neurotransmitter Systems

Compounds derived from this compound are instrumental in studying the intricate workings of neurotransmitter systems in the brain. mdpi.com The dopaminergic and serotonergic systems, which are crucial for mood, cognition, and motor control, are primary targets of research involving butyrophenone derivatives. mdpi.comnih.govnih.gov By creating and testing analogs of this compound, researchers can investigate how specific structural modifications affect the interaction of these molecules with various receptors and transporters, providing valuable insights into the neurochemical basis of both normal brain function and neurological disorders. nih.govmdpi.com

Synthetic Analog of Dopamine (B1211576) in Receptor Binding Studies

This compound and its derivatives can serve as synthetic analogs of the neurotransmitter dopamine in receptor binding studies. biosynth.com These studies are essential for understanding how drugs and other molecules interact with dopamine receptors. nih.govmdpi.com The high affinity of some butyrophenone derivatives for dopamine receptors allows them to be used as tools to map the distribution and density of these receptors in the brain and to screen for new compounds that target the dopaminergic system. biosynth.comnih.govresearchgate.net This research is fundamental to the development of new treatments for conditions such as Parkinson's disease and schizophrenia, where dopamine signaling is dysregulated.

Design and Synthesis of Novel Butyrophenone-Substituted Steroids

A significant area of research involves the attachment of the butyrophenone moiety, derived from this compound, to a steroid nucleus to create novel hybrid molecules with potential antipsychotic activity. worldresearchlibrary.orgiomcworld.org The rationale behind this approach is to combine the known pharmacological properties of butyrophenones with the ability of steroids to easily cross cell membranes. worldresearchlibrary.org

In one study, researchers synthesized a series of azasteroidal butyrophenones by attaching the butyrophenone group to different positions of azacholesterol and azaandrostenolone rings. worldresearchlibrary.org For instance, 6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol and 17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol were synthesized with the aim of developing more active antipsychotic agents. worldresearchlibrary.org The synthesis of these compounds often involves the alkylation of a secondary amine on the steroid scaffold with this compound. nih.gov

The design of these novel steroids is also influenced by the potential for neurosteroids to modulate the activity of neurotransmitter receptors, such as the GABA-A receptor, which can influence neuronal excitability and behavior. worldresearchlibrary.orgiomcworld.org

Table 1: Examples of Synthesized Butyrophenone-Substituted Steroids

Compound NameSteroid ScaffoldAttachment Position of Butyrophenone
6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterolAzacholesterol6-position
17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-olAzaandrostenolone17a-position
4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androstan-17β-olAzaandrostan4-position

This table showcases examples of novel butyrophenone-substituted steroids synthesized in research studies. worldresearchlibrary.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their pharmacological activity. These studies help in optimizing the design of more potent and selective drugs.

Key structural features of butyrophenone derivatives that are essential for antipsychotic activity include:

Aromatic System: The presence of a fluoro-substituent at the para-position of the aromatic ring generally enhances antipsychotic activity. pharmacy180.com

Carbonyl Group: A carbonyl group (C=O) at the X position is considered optimal for activity, although other groups can also yield active compounds. pharmacy180.comyoutube.com

Butyl Chain Length: An optimal chain length of three carbons (n=3) between the carbonyl group and the aliphatic amino nitrogen is critical for maximal activity; shortening or lengthening this chain decreases activity. pharmacy180.com

Aliphatic Amino Nitrogen: This nitrogen is required for activity and often shows the highest potency when incorporated into a cyclic structure. pharmacy180.com

Aromatic Ring (Ar1): An aromatic group attached directly or with a single intervening atom to the fourth position of the piperidine (B6355638) ring is necessary. pharmacy180.com

SAR studies have also explored the impact of replacing the 4-chlorophenyl ring with other moieties. For example, replacing it with a 1,3-diazine ring was investigated to compare its contribution to the binding affinities at various receptors. nih.gov Furthermore, research on substituted amphetamines and cathinones has shown that a para-chloro substitution can increase locomotor efficacy and augment potency at the serotonin (B10506) transporter (SERT). nih.gov

Table 2: Key Structural Features and Their Impact on Activity

Structural FeatureModificationImpact on Antipsychotic Activity
Aromatic Ring (Ar)Para-fluoro substitutionEnhances activity
Linker (X)Carbonyl (C=O)Optimal activity
Butyl Chain (n)n=3Optimal activity
Amino NitrogenCyclic formHighest activity
Second Aromatic Ring (Ar1)Presence of aromatic groupEssential for activity

This table summarizes the key findings from structure-activity relationship studies of butyrophenone derivatives. pharmacy180.com

Pharmacological Profiling of this compound Derivatives

The pharmacological profiling of derivatives of this compound is essential to determine their therapeutic potential. These studies involve evaluating the binding affinities of the compounds at various neurotransmitter receptors and transporters.

Butyrophenone derivatives, including those synthesized from this compound, are known to act as antagonists at dopamine D2 receptors, which is a key mechanism for their antipsychotic effects. taylorandfrancis.com Many of these compounds also exhibit affinity for other receptors, such as serotonin (5-HT) receptors, which may contribute to a broader spectrum of activity and potentially fewer extrapyramidal side effects. worldresearchlibrary.orgiomcworld.org

For example, a diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, was synthesized and evaluated for its binding affinities at dopamine (DA) subtype receptors, 5-HT subtype receptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, as well as at the norepinephrine (B1679862) (NET), dopamine (DAT), and serotonin (SERT) transporters. nih.gov The results showed that this compound was equipotent or even more potent than several existing standards at these targets. nih.gov

Some butyrophenone derivatives also show inhibitory activity at NMDA receptors, with a preference for those containing the NR1/2B subunit. nih.gov The pharmacological profiling also extends to investigating their effects on animal behavior, such as locomotor activity, to assess their potential as central nervous system agents. nih.govnih.gov

Table 3: Receptor Binding Profile of a Haloperidol Analog

Receptor/TransporterBinding Affinity
Dopamine Receptors (D2)High
Serotonin Receptors (5-HT2A)Moderate to High
Histamine H1 ReceptorsModerate
Muscarinic M1 ReceptorsLow to Moderate
Norepinephrine Transporter (NET)Moderate
Dopamine Transporter (DAT)Moderate
Serotonin Transporter (SERT)High

This table provides a representative pharmacological profile for a novel butyrophenone derivative, highlighting its multi-receptor binding capabilities. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 4 Fluorobutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide detailed information about the electronic properties and geometric structures of molecules.

Electronic Structure and Reactivity Predictions

The electronic structure of 4-Chloro-4'-fluorobutyrophenone is significantly influenced by the presence of electron-withdrawing chlorine and fluorine atoms. lookchem.com These atoms modulate the electron density distribution across the molecule, which in turn dictates its reactivity. Quantum chemical calculations can precisely map this electron distribution, identifying electrophilic and nucleophilic sites.

Nuclear Magnetic Resonance (NMR) spectroscopy data, which can be predicted and interpreted using quantum calculations, provides insight into the chemical environment of the atoms. For this compound, the predicted 1H and 13C NMR chemical shifts are crucial for its characterization. chemicalbook.comchemicalbook.com

Table 1: Experimental and Predicted NMR Data for this compound

Atom Experimental ¹H NMR (δ, ppm) chemicalbook.comchemicalbook.com Experimental ¹³C NMR (δ, ppm) chemicalbook.comchemicalbook.com
Aromatic C-H 7.97-8.03 (mult) 130.6 (d, J³C-F = 9.3 Hz)
Aromatic C-H 7.09-7.17 (mult) 115.9 (d, J²C-F = 22.2 Hz)
-CH₂- (adjacent to Cl) 3.68 (t, J = 6.2 Hz) 44.6
-CH₂- (adjacent to C=O) 3.15 (t, J = 7.0 Hz) 35.2
-CH₂- (central) 2.22 (tt, J = 7.0, 6.2 Hz) 26.7
C=O - 197.3
C-F - 166.1 (d, J¹C-F = 254.7 Hz)
Aromatic C (ipso) - 133.2 (d, J⁴C-F = 4.3 Hz)

Data obtained from ChemicalBook. chemicalbook.comchemicalbook.com

The presence of the carbonyl group and the halogen atoms creates specific reactive sites. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack, a key step in many of its synthetic applications. The electron-withdrawing nature of the fluorine atom on the phenyl ring further influences the reactivity of the aromatic system.

Conformation Analysis and Energy Landscapes

The butyrophenone (B1668137) chain of this compound possesses significant conformational flexibility. Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional shape of the molecule is a key determinant of its biological activity. Quantum chemical calculations can be used to explore the potential energy surface of the molecule, identifying stable conformers and transition states.

The flexibility of the molecule is important for its interaction with biological targets. The ability to adopt different conformations allows it to fit into the binding sites of various receptors and enzymes. mdpi.com

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or in the presence of a biological macromolecule.

The Automated Topology Builder (ATB) and Repository provides tools for developing molecular force fields necessary for MD simulations. uq.edu.au This allows for the study of biomolecule-ligand complexes, which is essential for structure-based drug design. uq.edu.au MD simulations can reveal how the molecule interacts with its surroundings, including solvent molecules and biological targets. These simulations can also provide insights into the thermodynamics and kinetics of binding processes. mdpi.com

Ligand-Protein Docking Studies for Pharmaceutical Applications

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. This compound is a precursor to several antipsychotic drugs, including Haloperidol (B65202), Benperidol, and Droperidol, which act on dopamine (B1211576) receptors. ganeshremedies.combiosynth.com

Docking studies can be used to model the interaction of these drugs with the dopamine D2 receptor. nih.gov These studies can help to explain the structure-activity relationships observed for this class of compounds and can guide the design of new derivatives with improved affinity and selectivity. nih.gov The conformational flexibility of the butyrophenone side chain is a critical factor in achieving a favorable binding mode within the receptor pocket. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govplos.org For derivatives of this compound, QSAR models can be developed to predict their potency as, for example, dopamine receptor antagonists. nih.gov

These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity, a predictive model can be built. nih.gov Such models are valuable tools for prioritizing the synthesis of new compounds and for optimizing their pharmacological properties. plos.org

Table 2: Key Molecular Descriptors in QSAR Studies

Descriptor Type Examples Relevance
Electronic Dipole moment, Partial charges, HOMO/LUMO energies Describes the electronic distribution and reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volume Relates to the size and shape of the molecule, influencing receptor fit.
Hydrophobic LogP, Water solubility Governs the partitioning of the molecule between aqueous and lipid environments.

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of the molecule. |

Development of Predictive Models for Chemical Reactivity

Predictive models for chemical reactivity can be developed based on the electronic and structural information obtained from quantum chemical calculations. These models can help to anticipate the outcome of chemical reactions involving this compound, aiding in the design of efficient synthetic routes. lookchem.com

For instance, by calculating the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the susceptibility of the molecule to electrophilic and nucleophilic attack. This information is invaluable for synthetic chemists looking to use this compound as a building block for more complex molecules. lookchem.com

Advanced Applications and Emerging Research Areas

Utilization in Agrochemical Research and Development

4-Chloro-4'-fluorobutyrophenone serves as a key building block in the synthesis of novel agrochemicals. lookchem.com Its unique chemical properties, including the presence of both chlorine and fluorine atoms, allow for the creation of innovative pesticides and crop protection agents. lookchem.com Researchers utilize this compound to design molecules that can effectively control pests and diseases, which in turn helps to improve crop yields and enhance food security. lookchem.com The stability and reactivity of this compound make it a valuable component in the development of new agrochemical formulations. chemimpex.com

Building Block in Materials Science Research

In the realm of materials science, this compound is recognized for its role as a versatile building block. chemimpex.com Its active functional groups are ideal for modifying material surfaces, enabling the introduction of specific functionalities to polymers, nanomaterials, and biomacromolecules. bloomtechz.com

This compound is instrumental in the development of specialty polymers and resins. chemimpex.com Its ability to participate in various chemical reactions allows for the synthesis of polymers with tailored properties. chemimpex.com These specialty materials find applications in diverse industrial sectors due to their enhanced performance characteristics.

This compound is employed in the synthesis of advanced materials with enhanced properties, such as photochromic and electrochromic materials. bloomtechz.com For instance, it can be introduced into spiropyran structures to create photochromic molecules that have potential applications in optical storage and switching. bloomtechz.com Additionally, it can be used to construct electrochromic molecules that change color in response to an electric field, making them suitable for use in smart windows and display devices. bloomtechz.com

Use as a Reference Standard in Analytical Method Validation

In analytical chemistry, this compound is utilized as a reference standard, particularly in chromatographic methods. chemimpex.comlgcstandards.com Its purity and well-defined chemical properties make it a reliable benchmark for the development, validation, and quality control of analytical techniques. lgcstandards.combiosynth.com This ensures the accuracy and reproducibility of measurements in various scientific and industrial laboratories.

Investigative Studies in Dyes and Pigments Synthesis

The unique chemical structure of this compound makes it a compound of interest in the synthesis of novel dyes and pigments. Although direct synthesis of dyes from this specific compound is not widely documented, its derivatives are explored for creating new colorants. For example, the related compound 4-chloro-4'-hydroxybenzophenone (B194592) is a key intermediate in producing certain types of dyes. google.com The reactivity of the butyrophenone (B1668137) backbone allows for the introduction of chromophoric groups, which are responsible for the color of the dye. The synthesis of Diketopyrrolo[3,4-c]pyrroles (DPP), a class of high-performance organic pigments, often involves precursors with similar halogenated phenyl groups. nih.gov

Potential in Fragrance and Flavor Compound Synthesis

While not a fragrance or flavor compound itself, this compound's versatile chemical structure lends itself to the synthesis of various organic molecules. lookchem.com Its potential in the fragrance and flavor industry lies in its use as a precursor for creating high-value specialty chemicals. lookchem.com The butyrophenone core can be chemically modified to produce aromatic compounds with desirable scent or taste profiles.

Interactive Data Table: Research Applications of this compound

Research Area Specific Application Key Findings/Potential References
AgrochemicalsSynthesis of new pesticides and crop protection agents.Enables the design of innovative compounds to enhance crop yields and food security. lookchem.com
Materials ScienceBuilding block for specialty polymers and advanced materials.Used to create photochromic and electrochromic materials for optical storage and smart windows. chemimpex.combloomtechz.com
Analytical ChemistryReference standard for method validation.Ensures accuracy and reproducibility in chromatographic techniques. chemimpex.comlgcstandards.combiosynth.com
Dyes and PigmentsInvestigative studies for synthesizing new colorants.Precursor for high-performance pigments like Diketopyrrolo[3,4-c]pyrroles (DPP). google.comnih.gov
Fragrance and FlavorPrecursor for specialty chemical synthesis.Potential to be modified to create aromatic compounds with desired scents. lookchem.com

Isotopic Labeling Studies (e.g., ¹⁴C-labeled compounds) for Mechanistic Investigations and Tracer Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. While specific isotopic labeling studies focusing solely on this compound are not extensively documented in publicly available research, its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the antipsychotic drug haloperidol (B65202), provides a well-established context for the application of such methods. The principles and findings from studies on ¹⁴C-labeled haloperidol are directly relevant to understanding the utility of labeling the butyrophenone backbone for mechanistic and tracer investigations.

In radiolabeling studies, a stable or radioactive isotope is incorporated into a molecule of interest. Carbon-14 (¹⁴C) is a commonly used beta-emitting radioisotope in these studies due to its long half-life and its presence as a fundamental element in organic molecules. nih.govnih.gov By synthesizing a compound with a ¹⁴C atom at a specific position, researchers can track the molecule and its metabolites through biological systems or chemical reactions. nih.gov

A significant application of this technique is seen in the study of haloperidol. To understand its absorption, distribution, metabolism, and excretion (ADME), researchers have utilized ¹⁴C-labeled haloperidol. drugbank.comnih.gov In these studies, the butyrophenone moiety, which is derived from this compound, is often the site of radiolabeling. This allows for the tracking of the entire molecule and its breakdown products.

Detailed Research Findings from Haloperidol Studies:

Metabolic Pathway Elucidation: Studies in rats using [¹⁴C]-haloperidol administered orally and intramuscularly revealed that the drug is extensively metabolized. nih.gov By tracking the radioactivity, researchers identified major metabolites, including p-fluorobenzoylpropionic acid and p-fluorophenylaceturic acid. nih.gov The presence of p-fluorobenzoylpropionic acid indicates the cleavage of the bond between the piperidine (B6355638) ring and the butyrophenone side chain, a critical insight into its metabolic fate. pharmgkb.org

Excretion and Distribution: Following the administration of ¹⁴C-labeled haloperidol, approximately 30% of the radioactivity was found to be excreted in the urine in human studies. drugbank.com In rat studies, within 96 hours of intramuscular administration, about 46% of the radioactivity was excreted in the urine and 53% in the feces. nih.gov Whole-body autoradiography in rats showed that radioactivity was widely distributed in tissues, with higher concentrations in the lung, liver, and kidney compared to plasma. nih.gov This level of detail in distribution and excretion pathways is only achievable through the use of isotopically labeled compounds.

Pharmacokinetic Analysis: Radiolabeling studies have been crucial in determining the pharmacokinetic profile of haloperidol. For instance, after oral and intramuscular administration of [¹⁴C]-haloperidol in rats, the plasma levels of radioactivity peaked at one hour and then showed a biphasic elimination pattern. nih.gov This information is vital for understanding the drug's onset and duration of action.

The use of isotopically labeled compounds like ¹⁴C-4-chloro-4'-fluorobutyrophenone or its derivatives is indispensable for in-depth mechanistic and tracer studies. While direct research on this specific precursor is limited, the extensive data from its major product, haloperidol, underscores the importance of this technique in pharmaceutical research and development. The insights gained from tracking the ¹⁴C-labeled butyrophenone structure have been fundamental to understanding the pharmacology of this important class of drugs. osti.govnih.gov

Conclusion and Future Directions in 4 Chloro 4 Fluorobutyrophenone Research

Summary of Key Research Contributions

4-Chloro-4'-fluorobutyrophenone has established itself as a cornerstone intermediate in the synthesis of a multitude of pharmaceutical compounds. chemicalbook.com Its primary and most significant research contribution lies in its role as a key building block for a range of antipsychotic and antidepressant medications. chemicalbook.comchemicalbook.com The unique chemical structure, featuring a reactive chlorine atom and a carbonyl group, allows for versatile modifications and the construction of complex drug molecules. bloomtechz.com

A pivotal application of this compound is in the synthesis of butyrophenone (B1668137) antipsychotics. bloomtechz.com Notably, it is a crucial precursor for the synthesis of Haloperidol (B65202), a widely used medication for treating schizophrenia and other psychotic disorders. bloomtechz.comguidechem.com The synthesis of other important antipsychotic and sedative drugs such as Droperidol, Benperidol, Bromperidol, Melperone, Timiperone, and Fluanisone also relies on this compound as a starting material. chemicalbook.comganeshremedies.comoctanexlabs.com Furthermore, its utility extends to the synthesis of newer antipsychotics like Lumateperone. bloomtechz.com

Beyond the realm of antipsychotics, this compound serves as an intermediate in the production of other central nervous system (CNS) active agents. Research has demonstrated its application in creating antidepressants. chemicalbook.comchemicalbook.com

The reactivity of this compound has also been a subject of study in organic synthesis methodology. bloomtechz.com A common and well-documented synthetic route to obtain this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, often catalyzed by anhydrous aluminum trichloride. guidechem.comguidechem.com The investigation into its synthesis has led to optimized reaction conditions to achieve high yields. guidechem.com

More recently, research has explored novel applications, such as its use in the functionalization of magnetic nanoparticles for potential targeted drug delivery systems. bloomtechz.com This indicates a budding interest in its properties beyond traditional pharmaceutical synthesis.

The following table summarizes the key pharmaceutical compounds synthesized using this compound as an intermediate:

Drug NameTherapeutic Class
HaloperidolAntipsychotic
DroperidolAntipsychotic, Antiemetic
BenperidolAntipsychotic
BromperidolAntipsychotic
MelperoneAntipsychotic
TimiperoneAntipsychotic
FluanisoneAntipsychotic
LumateperoneAntipsychotic
TrifluprednisCorticosteroid
AzaperoneSedative (veterinary)
MoperoneAntipsychotic
PipamperoneAntipsychotic
PrimaperoneAntipsychotic
SpiperoneAntipsychotic
TrifluperidolAntipsychotic

Identification of Unexplored Research Avenues

Despite its well-established role, several research avenues concerning this compound remain largely unexplored. A significant area for future investigation is the development of more sustainable and environmentally friendly synthetic methods. While the Friedel-Crafts reaction is common, it often involves harsh catalysts and solvents. guidechem.comguidechem.com Research into greener catalytic systems, such as solid acid catalysts or enzymatic processes, could offer significant improvements.

The potential of this compound as a precursor for compounds outside of the traditional CNS therapeutic areas is another underexplored domain. While its use in synthesizing agrochemicals and materials for fragrances and dyes has been mentioned, dedicated research in these areas appears limited. fengchengroup.com A systematic exploration of its derivatives for herbicidal, fungicidal, or insecticidal activities could yield novel crop protection agents.

Furthermore, the application of this compound in materials science is a nascent field. The initial research on its use in functionalizing nanoparticles for drug delivery opens the door to exploring its potential in creating other functional materials. bloomtechz.com For instance, its derivatives could be investigated as monomers for specialty polymers with unique optical or electronic properties due to the presence of the fluorinated aromatic ring.

The synthesis and biological evaluation of novel derivatives of this compound with different substitution patterns on the butyrophenone scaffold could also be a fruitful area of research. This could lead to the discovery of compounds with improved pharmacological profiles or entirely new biological activities.

Future Prospects for this compound in Chemical and Medicinal Sciences

The future of this compound in the chemical and medicinal sciences appears robust, with prospects extending beyond its current applications. In medicinal chemistry, it will likely continue to be a valuable intermediate for the synthesis of new generations of neuropsychiatric drugs. The development of derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties will remain a key focus.

The compound's utility in organic synthesis is also poised to expand. As a versatile building block, it can be employed in the development of novel synthetic methodologies. Its distinct reactivity at the carbonyl group and the chloro-functionalized side chain makes it an ideal substrate for exploring new catalytic transformations and reaction pathways.

In the realm of materials science, the initial foray into nanoparticle functionalization suggests a promising future. bloomtechz.com Further research could lead to the development of advanced drug delivery systems, diagnostic agents, and functional polymers. The fluorine atom in the molecule can impart unique properties such as increased thermal stability and altered electronic characteristics, which could be exploited in the design of novel materials.

Moreover, the potential for this compound to serve as a scaffold for the development of new agrochemicals and fine chemicals warrants further investigation. fengchengroup.com A deeper understanding of the structure-activity relationships of its derivatives could unlock a wide range of applications in these industries. The continued exploration of this compound and its derivatives holds significant promise for advancements in both fundamental chemical research and the development of new technologies with practical applications.

Q & A

Q. What is the standard synthetic route for 4-Chloro-4'-fluorobutyrophenone, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation , where 4-chlorobutyryl chloride reacts with fluorobenzene derivatives under catalytic conditions (e.g., AlCl₃ or FeCl₃) . Key optimization strategies include:

  • Molar Ratios : A 1:1.2 molar ratio of 4-chlorobutyryl chloride to fluorobenzene derivative improves yield .
  • Catalyst Loading : 10–15 mol% Lewis acid (e.g., AlCl₃) enhances electrophilic substitution efficiency .
  • Temperature Control : Maintain 40–50°C to minimize side reactions like polyacylation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >97% purity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Data-Driven Answer:

PropertyValueRelevance to ResearchReference
Molecular Weight200.64 g/molStoichiometric calculations
Density1.22 g/mL at 25°CSolvent compatibility studies
Solubility (H₂O)0.38 g/L (20°C)Aqueous reaction design
Boiling Point130–132°C (0.97 mmHg)Distillation/purification protocols
LogP (Octanol-Water)~2.5 (estimated)Partitioning in drug delivery systems

Q. How is this compound utilized in synthesizing antipsychotic agents?

Mechanistic Answer: The compound serves as a precursor for haloperidol and related neuroleptics. The synthesis involves:

  • Piperidine Coupling : Reacting this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine via nucleophilic substitution .
  • Dehydrochlorination : Catalytic elimination (e.g., K₂CO₃ in DMF) forms the ketone intermediate .
  • Final Modification : Introduction of tertiary amine groups or fluorinated sidechains for enhanced CNS activity .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental yields in Friedel-Crafts synthesis?

Troubleshooting Guide:

  • Catalyst Deactivation : Moisture-sensitive Lewis acids (e.g., AlCl₃) require strict anhydrous conditions. Use molecular sieves or inert gas purging .
  • Side Reactions : Monitor for polyacylation via HPLC (C18 column, acetonitrile/water mobile phase). Reduce temperature to <50°C .
  • Yield Loss in Purification : Replace traditional distillation with recrystallization (solvent: chloroform/methanol) to improve recovery .

Q. What analytical techniques characterize this compound and its intermediates?

Analytical Workflow:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals: δ 7.8–7.6 ppm (aromatic protons), δ 2.8–3.2 ppm (CH₂-Cl) .
    • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 200.6 .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column, retention time ~8.2 min (UV detection at 254 nm) .
    • GC-MS : Quantify residual solvents (e.g., chloroform) with <0.1% impurity thresholds .

Q. How does stability under varying storage conditions impact pharmacological studies?

Stability Protocol:

  • Storage Recommendations :
    • Short-Term : Room temperature in amber vials under inert gas (N₂/Ar) .
    • Long-Term : –20°C with desiccants (silica gel) to prevent hydrolysis .
  • Degradation Analysis :
    • Accelerated Stability Testing : 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolyzed byproducts (e.g., 4-fluorobenzoic acid) .
    • Light Sensitivity : UV irradiation studies show <5% degradation after 48 hours if protected from light .

Key Considerations for Experimental Design

  • Safety : Use fume hoods due to irritant properties (R36/37/38) and wear nitrile gloves .
  • Scale-Up Challenges : For gram-scale synthesis, optimize stirring efficiency to prevent hot spots in exothermic Friedel-Crafts reactions .
  • Metabolic Studies : Radiolabeled analogs (e.g., ¹⁴C at the chlorinated sidechain) track hepatic metabolism in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.